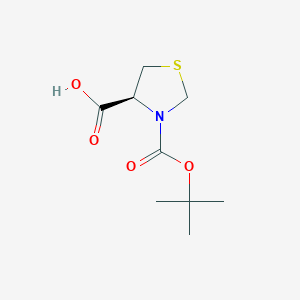

Boc-D-thz-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-D-thz-OH is typically synthesized by reacting thiazolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-D-thz-OH undergoes several types of chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol.

Substitution: The Boc group can be removed under acidic conditions to yield the free thiazolidine-2-carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Free thiazolidine-2-carboxylic acid.

Applications De Recherche Scientifique

Chemical Applications

1. Peptide Synthesis

Boc-D-thz-OH is primarily utilized as a building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions at other functional groups, making it invaluable in the creation of complex peptides. This property is crucial for synthesizing peptides with specific sequences and functionalities, which are essential for various biological activities.

2. Mechanism of Action

The mechanism of action involves the protection of the amino group during coupling reactions. The Boc group provides steric hindrance that prevents unwanted reactions, enabling chemists to manipulate the compound's reactivity selectively. This characteristic is particularly beneficial in solid-phase peptide synthesis (SPPS), where multiple coupling steps are required.

Biological Applications

1. Protein-Protein Interactions

In biological research, this compound plays a vital role in studying protein-protein interactions. Understanding these interactions is crucial for elucidating cellular processes and signaling pathways. The compound's unique structure facilitates investigations into how proteins communicate and function within biological systems.

2. Enzyme Mechanisms

this compound is employed to explore enzyme mechanisms by providing insights into how enzymes interact with substrates and inhibitors. This application is particularly relevant in drug discovery, where understanding enzyme kinetics can lead to the development of effective inhibitors.

Medical Applications

1. Drug Development

The compound is being investigated for its potential in developing peptide-based therapeutics. Its stability and biocompatibility make it suitable for formulating new drugs targeting specific diseases. Research has shown that this compound can inhibit certain enzymes involved in disease pathways, highlighting its therapeutic potential.

2. Case Study: Enzyme Inhibition

A significant study focused on the inhibition properties of this compound on enzymes interacting with sulfur-containing residues. Researchers found that this compound effectively inhibited target enzymes, leading to altered metabolic pathways within cells. Such findings underscore its potential as a tool for drug development aimed at specific enzymatic functions.

Industry Applications

1. Pharmaceutical Industry

In the pharmaceutical sector, this compound is used to synthesize peptide-based drugs and as an intermediate in producing complex molecules. Its role in creating hydrogels and nanomaterials also opens avenues for applications in drug delivery systems and tissue engineering.

Mécanisme D'action

The mechanism of action of Boc-D-thz-OH involves its role as a protecting group in peptide synthesis. The Boc group shields the thiazolidine moiety from unwanted reactions during peptide assembly. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the functional thiazolidine group. This allows for further modifications or interactions with target molecules .

Comparaison Avec Des Composés Similaires

Thiazolidine-4-carboxylic acid: Another thiazolidine derivative used in peptide synthesis.

Thiazolidine-5-carboxylic acid: Similar in structure but with different reactivity and applications.

N-Boc-thioproline: A related compound used as a cysteine protecting group

Uniqueness: Boc-D-thz-OH is unique due to its specific structure, which allows for selective introduction of thiazolidine moieties into peptides. Its stability and ease of removal make it a preferred choice in peptide synthesis and bioconjugation .

Activité Biologique

Boc-D-thz-OH, or Boc-protected D-thiazolidine-2-carboxylic acid, is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its potential applications in peptide synthesis and biological activity. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its thiazolidine ring structure, which contributes to its unique reactivity in chemical reactions. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, allowing for selective reactions without interference from the amine functionality.

Synthesis Overview:

- Starting Materials: D-thiazolidine-2-carboxylic acid.

- Protection: The amino group is protected using Boc anhydride.

- Reactivity: The thiazolidine ring can undergo various transformations, including oxime formation and peptide coupling.

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis and its potential therapeutic applications. The thiazolidine moiety enhances the stability and bioactivity of peptides, making them more effective in biological systems.

- Antimicrobial Activity: Compounds derived from this compound have shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.62 to 2.5 μM against resistant strains .

- Neuroprotective Effects: Research indicates that thiazolidine derivatives may influence neuroprotective pathways, potentially aiding in neurodegenerative disease models. The mechanism involves modulation of synaptic plasticity and neuronal survival .

2.2 Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

3. Applications in Peptide Synthesis

This compound serves as an effective building block in peptide synthesis through native chemical ligation (NCL). Its high reactivity allows for efficient coupling with other amino acids or peptides.

Peptide Coupling Example:

- In a study involving oxime ligation, this compound was utilized to create complex peptide structures with high yields (>95% conversion) under mild conditions .

4. Conclusion

This compound is a versatile compound with notable biological activities, particularly in antimicrobial applications and potential neuroprotective effects. Its role as a building block in peptide synthesis highlights its importance in developing novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms associated with this compound, making it a significant focus within medicinal chemistry and biochemistry.

Propriétés

IUPAC Name |

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350897 | |

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63091-82-7 | |

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.